molecular formula C4H12BBrN2 B1604638 Bromobis(dimethylamino)borane CAS No. 6990-27-8

Bromobis(dimethylamino)borane

Cat. No. B1604638
CAS RN: 6990-27-8
M. Wt: 178.87 g/mol
InChI Key: UBDPZBLACZIAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromobis(dimethylamino)borane, also known as BDMAB, is a chemical compound that has been widely used in scientific research for various applications. It is a boron-containing compound that has unique properties that make it useful in many different fields of study.

Scientific Research Applications

Intramolecular Cyclization

Bromobis(dimethylamino)borane is used as a reactant in intramolecular cyclization . This process involves the formation of a cyclic structure from a linear molecule, which can be crucial in the synthesis of various organic compounds.

Oxidative Addition

This compound is involved in oxidative addition reactions, specifically for the synthesis of platinum boryl phosphine bromo complexes . These complexes have potential applications in catalysis and materials science.

Synthesis of Fluorenyltripyrazolylborate Ligands

Bromobis(dimethylamino)borane is used in the synthesis of fluorenyltripyrazolylborate ligands . These ligands are often used in coordination chemistry and catalysis.

Preparation of Rigid-Backbone Conjugated Polymers

This compound plays a role in the preparation of rigid-backbone conjugated polymers . These polymers have potential applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells.

Conversion of Epoxides to Halohydrins

Bromobis(dimethylamino)borane is used in the conversion of epoxides to halohydrins . Halohydrins are valuable intermediates in organic synthesis and can be further converted into a variety of other functional groups.

properties

IUPAC Name

N-[bromo(dimethylamino)boranyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12BBrN2/c1-7(2)5(6)8(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDPZBLACZIAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(N(C)C)(N(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BBrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220186
Record name Boranediamine, 1-bromo-N,N,N',N'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boranediamine, 1-bromo-N,N,N',N'-tetramethyl-

CAS RN

6990-27-8
Record name Boranediamine, 1-bromo-N,N,N',N'-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006990278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boranediamine, 1-bromo-N,N,N',N'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromobis(dimethylamino)borane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromobis(dimethylamino)borane
Reactant of Route 2
Bromobis(dimethylamino)borane
Reactant of Route 3
Bromobis(dimethylamino)borane
Reactant of Route 4
Bromobis(dimethylamino)borane
Reactant of Route 5
Bromobis(dimethylamino)borane
Reactant of Route 6
Bromobis(dimethylamino)borane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.